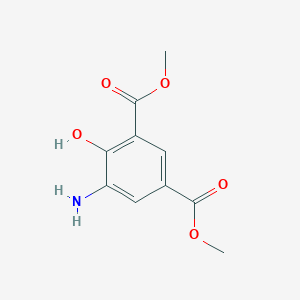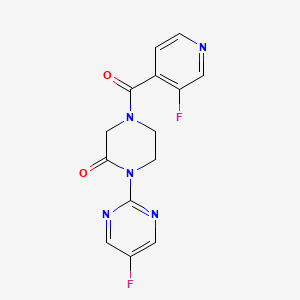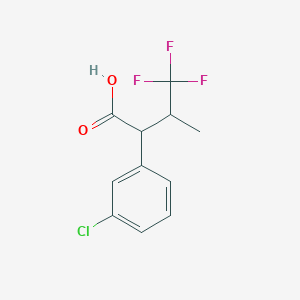![molecular formula C19H15BrN4O B2393082 1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326931-01-4](/img/structure/B2393082.png)
1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H15BrN4O and its molecular weight is 395.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffolds, which share structural similarities with the query compound, have been recognized for their extensive medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, CRF1 antagonists, and radio diagnostics. These scaffolds have been a focus of structure-activity relationship (SAR) studies among medicinal chemists, leading to the development of numerous lead compounds targeting various diseases. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold offers ample opportunity for further exploration in drug development (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds
Research into pyranopyrimidine scaffolds, which are structurally related to pyrazolo[3,4-d]pyrimidines, indicates the significant role of hybrid catalysts in their synthesis. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed in creating diverse substituted derivatives through one-pot multicomponent reactions. Such advancements underline the broad applicability of these compounds in medicinal and pharmaceutical industries, highlighting their bioavailability and synthetic versatility (Parmar et al., 2023).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The review on regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines sheds light on the importance of understanding the regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents. This knowledge is crucial for the accurate structure assignment of pyrazolo[1,5-a]pyrimidines, which are closely related to the query compound, and plays a significant role in the development of drugs based on this scaffold (Mohamed & Mahmoud, 2019).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their fungicidal activities , suggesting that the compound might target certain proteins or enzymes in fungi
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidin-4-one derivatives, it may interact with its targets by binding to active sites, thereby inhibiting their function and leading to antifungal effects .
Biochemical Pathways
Given its potential antifungal activity , it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis. The disruption of these pathways can lead to the death of the fungal cells.
Result of Action
If the compound does exhibit antifungal activity , it could lead to the death of fungal cells, thereby preventing or treating fungal infections.
properties
IUPAC Name |
1-(4-bromophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-13-3-2-4-14(9-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-7-5-15(20)6-8-16/h2-10,12H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDICNVRVFPJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393006.png)
![1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2393007.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)
![6-(1H-pyrazol-1-yl)-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2393009.png)
![2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2393010.png)
![{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2393011.png)


![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)

![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2393021.png)